

"preparation of amphetamine sulfate solutions for intraperitoneal injection"

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Compound of Interest

Compound Name: Amphetamine sulfate

Cat. No.: B6595936

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Detailed protocols for the preparation of controlled substances like **amphetamine sulfate** for administration are subject to strict institutional, local, and federal regulations. This guide provides a general framework and critical safety considerations for researchers in appropriately licensed facilities. All procedures involving controlled substances must be approved by the relevant institutional oversight committees (e.g., Institutional Animal Care and Use Committee, IACUC) and conducted in strict accordance with an approved protocol and all applicable laws (e.g., DEA regulations in the United States).

Principles of Solution Preparation for Injection

The primary goal is to prepare a sterile, pyrogen-free, isotonic solution with a physiologically compatible pH. The final concentration must be accurate and homogenous to ensure consistent and reproducible dosing.

- **Vehicle Selection:** The choice of solvent (vehicle) is critical. For intraperitoneal injections, sterile isotonic saline (0.9% NaCl) is the most common and appropriate vehicle. It minimizes irritation and osmotic stress at the injection site.
- **Solubility:** **Amphetamine sulfate** is freely soluble in water and saline. Calculations should be based on the molecular weight of the salt form, not the freebase.
- **Sterility:** The final solution must be sterile to prevent infection. This is typically achieved by filtration through a 0.22 µm sterile syringe filter. All materials, including the vehicle, vials, and equipment, must be sterile.

- pH and Tonicity: The pH of the final solution should be close to physiological pH (~7.4) to avoid tissue irritation. Isotonic saline is buffered and has an appropriate tonicity.

Safety and Handling Protocols

Amphetamine sulfate is a potent psychoactive substance and a Schedule II controlled substance. Strict safety and handling procedures are mandatory.

- Engineering Controls: All handling of the powdered form should occur within a chemical fume hood or a ventilated balance enclosure to prevent inhalation.
- Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, disposable nitrile gloves, and safety glasses. For handling powders, a respirator may be required based on institutional risk assessment.
- Documentation: Meticulous records must be kept for the acquisition, use, and disposal of the substance, in compliance with DEA and institutional requirements. This includes weighing, preparation, dosing, and disposal logs.
- Waste Disposal: All contaminated materials (e.g., vials, syringes, filters, bedding from dosed animals) must be disposed of as hazardous or biohazardous waste according to institutional guidelines.

General Experimental Protocol

This protocol outlines the general steps. Specific quantities and concentrations must be derived from an IACUC-approved animal protocol.

- Regulatory Approval: Ensure all necessary DEA licenses and IACUC protocol approvals are current and in place.
- Calculation:
 - Determine the required final concentration of the solution (e.g., in mg/mL).
 - Calculate the total volume needed based on the number of animals and the dose volume (e.g., 10 mL/kg).

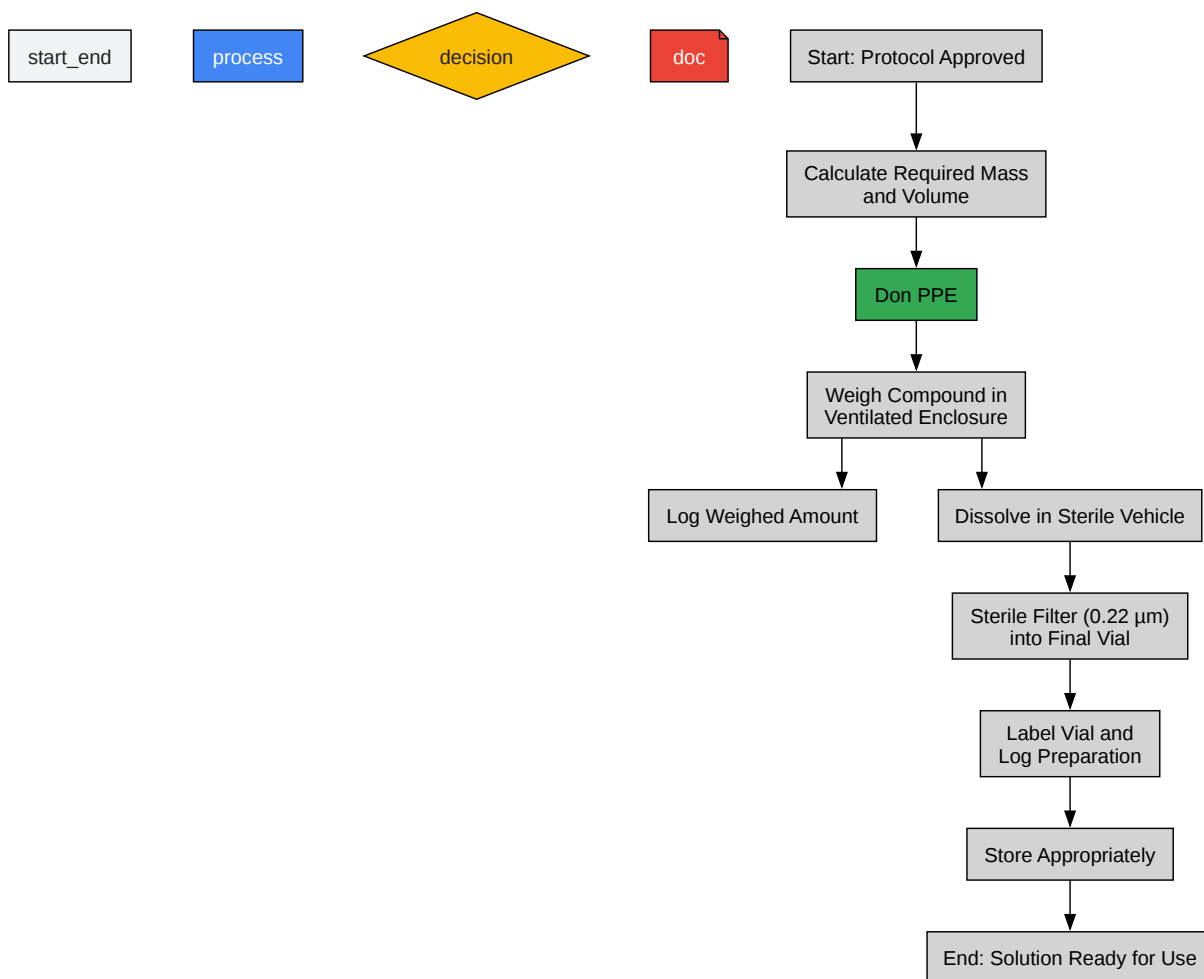
- Calculate the total mass of **amphetamine sulfate** required. Note: Always account for the salt form in molecular weight calculations.
- Weighing:
 - Inside a chemical fume hood or ventilated enclosure, place a sterile, tared weigh boat on an analytical balance.
 - Carefully weigh the calculated amount of **amphetamine sulfate** powder.
 - Document the exact weight in the controlled substance log.
- Dissolution:
 - Transfer the weighed powder to a sterile container (e.g., a sterile conical tube or beaker).
 - Add a portion of the sterile vehicle (e.g., 0.9% sterile saline) and gently agitate or vortex until the powder is completely dissolved.
 - Add the remaining vehicle to reach the final desired volume.
- Sterilization:
 - Draw the solution into a sterile syringe.
 - Attach a 0.22 μm sterile syringe filter to the syringe.
 - Dispense the solution through the filter into a final sterile container, such as a sealed, sterile serum vial. This step removes any potential microbial contamination.
- Labeling and Storage:
 - Clearly label the final vial with the substance name, concentration, date of preparation, and protocol number.
 - Store the solution as required. For short-term use, refrigeration at 2-8°C is common, but stability should be verified. Protect from light.

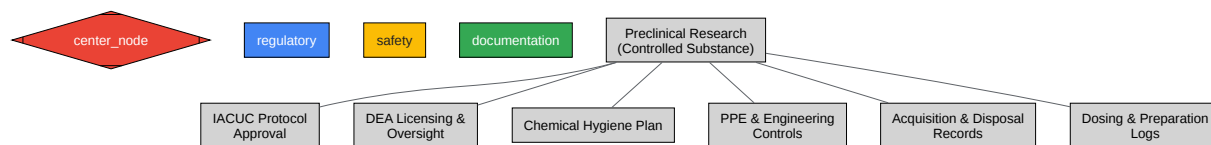
Data Presentation

Table 1: Properties of Common Vehicles for Injection

Vehicle	Composition	pH	Tonicity (mOsm/L)	Key Considerations
Sterile Saline	0.9% NaCl in H ₂ O	~5.5	~308	Isotonic; standard choice for IP injections.
Water for Injection, USP	Sterile H ₂ O	5.0-7.0	0	Hypotonic; can cause cell lysis and pain on injection.
Phosphate-Buffered Saline (PBS)	NaCl, KCl, Na ₂ HPO ₄ , KH ₂ PO ₄	~7.4	~290	Isotonic and pH-buffered; ideal for sensitive tissues.

Visualizations





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